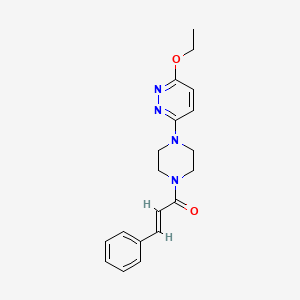
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, also known as EPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation. Moreover, (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been found to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. Moreover, (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been found to increase the levels of brain-derived neurotrophic factor, which is involved in neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Moreover, (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been found to be stable under various conditions. However, one limitation of (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify the specific signaling pathways involved. Moreover, future research can focus on optimizing the synthesis method of (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one and improving its solubility in water for better use in lab experiments.
Conclusion:
In conclusion, (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield high purity and high yield. (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. Its mechanism of action is believed to involve modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, including investigating its therapeutic potential, exploring its mechanism of action, and optimizing its synthesis method.
Méthodes De Synthèse
The synthesis of (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves the reaction of 6-ethoxypyridazine-3-carbaldehyde and 1-(4-piperazin-1-ylphenyl) ethanone in the presence of a base catalyst. The resulting compound is then subjected to a Wittig reaction to form (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one. This synthesis method has been optimized to yield high purity and high yield of (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one.
Applications De Recherche Scientifique
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-25-18-10-9-17(20-21-18)22-12-14-23(15-13-22)19(24)11-8-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUCDQATVNLDN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

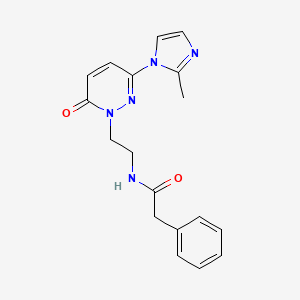
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide](/img/structure/B2925432.png)
![2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2925434.png)
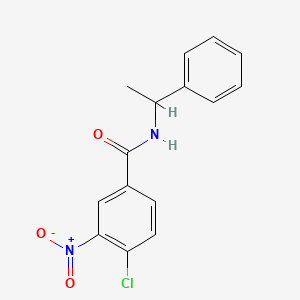
![7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
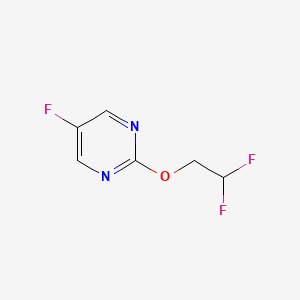

![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2925441.png)

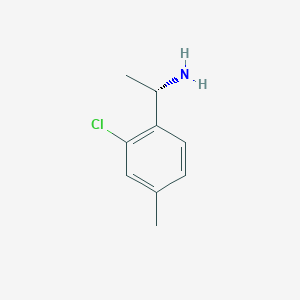
![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)